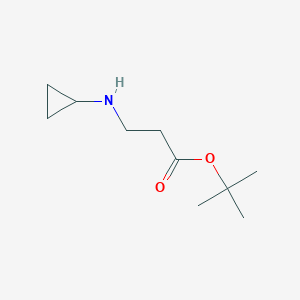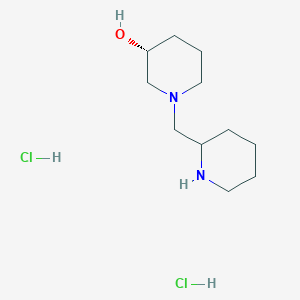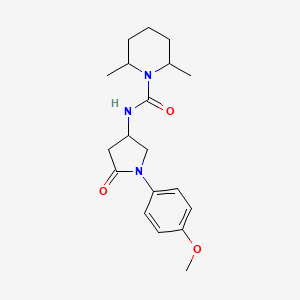
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a pyrrolidinone group, which is a common motif in many natural products and drugs. The methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like density functional theory) could be used to analyze its structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions. The compound could also participate in acid-base reactions due to the presence of the amide group .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and spectral properties (such as its UV-Vis, IR, and NMR spectra). Computational chemistry methods could be used to predict these properties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
In medicinal chemistry, this compound has been explored for its potential to act as a precursor in the synthesis of various therapeutic agents. The presence of the 4-methoxyphenyl group is significant as it is often found in molecules with analgesic and anti-inflammatory properties . The piperidine moiety is a common feature in drugs that target the central nervous system, suggesting potential applications in the development of new neuroactive drugs .
Pharmacology: Inhibition of Enzymatic Activity
Pharmacological studies have investigated derivatives of this compound for their ability to inhibit specific enzymes. For instance, compounds with similar structures have been shown to selectively inhibit the activity of 15-lipoxygenases (ALOX15) , which are implicated in various inflammatory and cancerous conditions . This suggests that our compound could be modified to enhance its selectivity and potency as an enzyme inhibitor.
Biochemistry: Interaction with Biological Macromolecules
In biochemistry, the compound’s interaction with biological macromolecules is of interest. Its structural features may allow it to bind with proteins or nucleic acids, potentially modulating their function. Such interactions could be harnessed to study protein dynamics or to develop novel biochemical tools .
Organic Chemistry: Building Block for Heterocyclic Compounds
Organic chemists value this compound as a building block for creating heterocyclic compounds. The pyrrolidin-3-yl and piperidine rings are versatile scaffolds for constructing complex molecules with potential biological activity. Its use in click chemistry reactions to produce 1,2,3-triazoles is particularly noteworthy, given their stability and prevalence in pharmaceuticals .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, the compound’s unique structure could be utilized in chromatographic studies to develop new methods for the separation and analysis of complex mixtures. Its stability and distinct chemical properties make it suitable as a reference compound or a derivatization agent to enhance detection sensitivity .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13-5-4-6-14(2)22(13)19(24)20-15-11-18(23)21(12-15)16-7-9-17(25-3)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPNBOBMQVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)
![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)
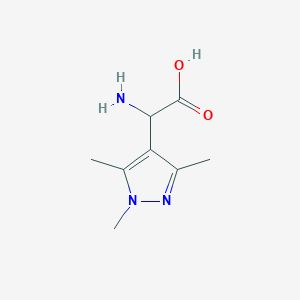
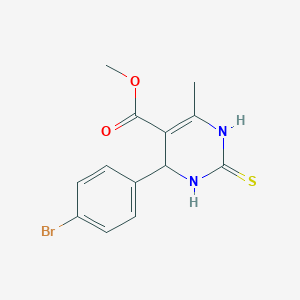

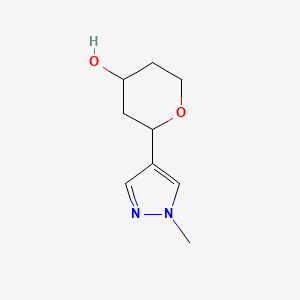

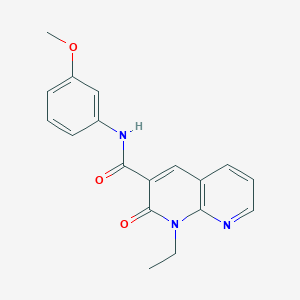
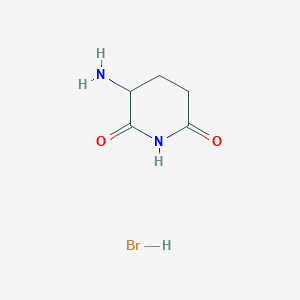
![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)
![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)
